1-(4-Fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione
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Overview
Description
1-(4-Fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione is an organic compound that features a fluorophenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced via a Friedel-Crafts acylation reaction.
Final assembly: The final step involves coupling the pyrazole and fluorophenyl intermediates under suitable conditions, such as using a base and a solvent like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione depends on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione
- 1-(4-Bromophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione
- 1-(4-Methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione
Uniqueness
1-(4-Fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C13H11FN2O2 |
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Molecular Weight |
246.24 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(1-methylpyrazol-4-yl)propane-1,3-dione |
InChI |
InChI=1S/C13H11FN2O2/c1-16-8-10(7-15-16)13(18)6-12(17)9-2-4-11(14)5-3-9/h2-5,7-8H,6H2,1H3 |
InChI Key |
XDPDRFFGVZIIEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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